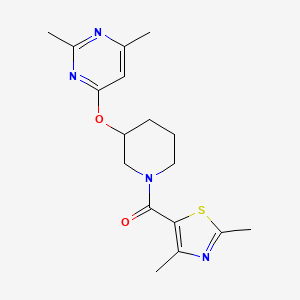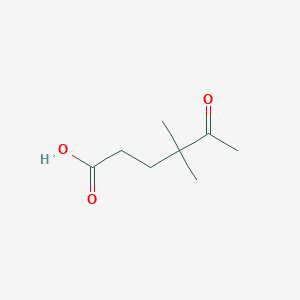![molecular formula C22H23N3O3 B2656832 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1107708-92-8](/img/structure/B2656832.png)
3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenylpropanoyl group, a pyrrolidinyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The methoxyphenyl and phenylpropanoyl groups are aromatic rings, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in nucleophilic substitution reactions, while the methoxyphenyl and phenylpropanoyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group might increase its solubility in polar solvents .科学的研究の応用
Organic Electronics and Material Science
Oxadiazole derivatives have been investigated for their potential use in organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The study by Wang et al. (2001) demonstrates the synthesis and application of bis(1,3,4-oxadiazole) systems in fabricating LEDs, highlighting their efficiency in electron-injection/hole-blocking layers. This research signifies oxadiazoles' role in enhancing the performance and efficiency of OLEDs, contributing to advancements in display and lighting technologies (Wang et al., 2001).
Antimicrobial and Antioxidant Properties
Oxadiazole compounds have been synthesized and analyzed for their antimicrobial and antioxidant activities. Anusevičius et al. (2015) explored the antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments. These compounds exhibited moderate activity against various microorganisms and showed potential as antioxidant agents, indicating their usefulness in developing new antimicrobial and antioxidant therapies (Anusevičius et al., 2015).
Anticancer Research
The incorporation of oxadiazole rings into molecular structures has been investigated for potential anticancer applications. Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, which led to the identification of a 1,2,4-oxadiazole compound showing activity against breast and colorectal cancer cell lines. This research highlights the potential of oxadiazole derivatives as anticancer agents and their role in inducing apoptosis, a key mechanism in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Bouklah et al. (2006) examined the inhibitive properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel corrosion in sulfuric acid media. Their study demonstrates the high efficiency of oxadiazole compounds in protecting metal surfaces from corrosion, suggesting their application in industrial maintenance and preservation (Bouklah et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-12-10-17(11-13-18)21-23-22(28-24-21)19-8-5-15-25(19)20(26)14-9-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVDMCJNYDCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

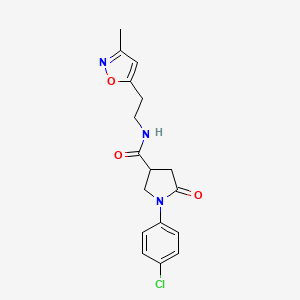
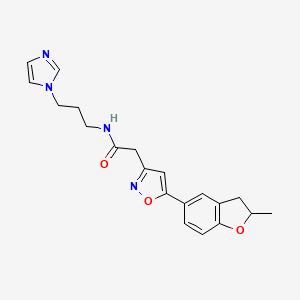
![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)
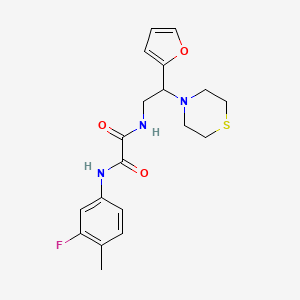
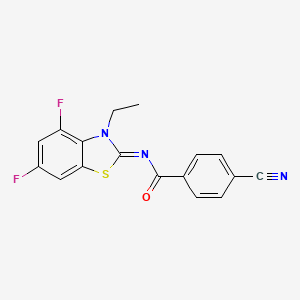

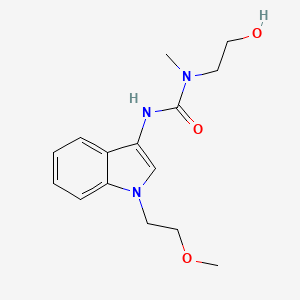
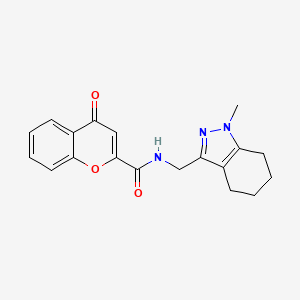

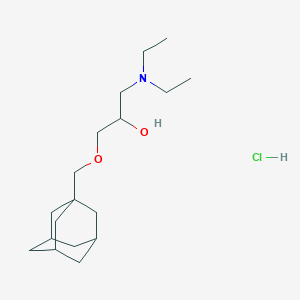
![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)
